molecular formula C2H4I2Zn B12336892 Bis(iodomethyl)ZINC

Bis(iodomethyl)ZINC

Cat. No.: B12336892
M. Wt: 347.2 g/mol
InChI Key: WEKISHNHYNINFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(iodomethyl)zinc can be synthesized by reacting diiodomethane with zinc metal in the presence of a copper catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

CH2I2+ZnICH2ZnI\text{CH}_2\text{I}_2 + \text{Zn} \rightarrow \text{ICH}_2\text{ZnI} CH2​I2​+Zn→ICH2​ZnI

Ultrasonication can be used to increase the rate of formation of the active zinc species .

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale, ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Bis(iodomethyl)zinc primarily undergoes cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives. This reaction is a type of substitution reaction where the zinc carbenoid intermediate is formed.

Common Reagents and Conditions

The common reagents used in reactions with this compound include alkenes and diiodomethane. The reactions are typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to stabilize the reactive intermediates .

Major Products Formed

The major products formed from reactions involving this compound are cyclopropane derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Bis(iodomethyl)zinc is widely used in scientific research due to its role in the Simmons–Smith reaction. Its applications include:

Mechanism of Action

The mechanism of action of bis(iodomethyl)zinc involves the formation of a zinc carbenoid intermediate. This intermediate reacts with alkenes to form cyclopropane rings. The reaction proceeds through a concerted mechanism where the zinc carbenoid transfers a methylene group to the alkene, forming the cyclopropane product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(iodomethyl)zinc is unique due to its high reactivity and specificity in forming cyclopropane rings. Its ability to form stable zinc carbenoid intermediates makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc compounds.

Properties

Molecular Formula

C2H4I2Zn

Molecular Weight

347.2 g/mol

IUPAC Name

zinc;iodomethane

InChI

InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2

InChI Key

WEKISHNHYNINFX-UHFFFAOYSA-N

Canonical SMILES

[CH2-]I.[CH2-]I.[Zn+2]

Origin of Product

United States

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